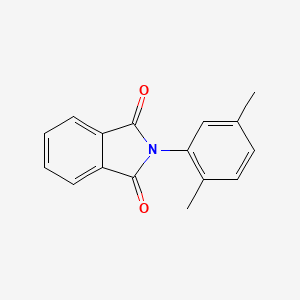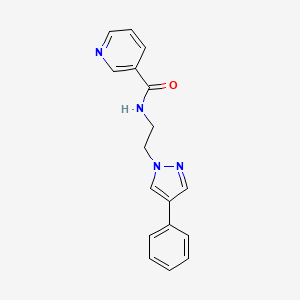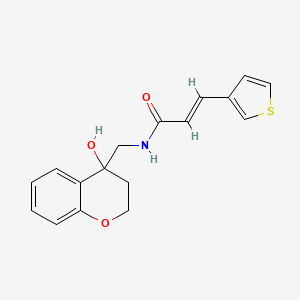
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as TPN-729, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of neuroscience and neuropharmacology.
Mécanisme D'action
The exact mechanism of action of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood. However, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound may also interact with other proteins in the central nervous system, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in cellular processes, and how this compound may modulate these processes. Further research is also needed to understand the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has potential applications in the field of neuroscience and neuropharmacology. It has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for neurological disorders. Further research is needed to fully understand the effects and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has potential application in the field of neuroscience and neuropharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for these disorders.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSOAAZDVIPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2620399.png)



![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)
![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)
![(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2620418.png)
![1-(3,4-Dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2620419.png)